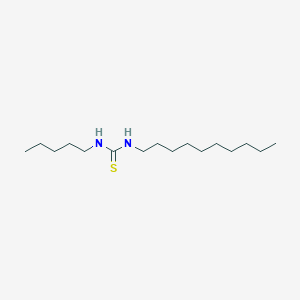
2-(Thiolan-2-ylidene)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiolan-2-ylidene)cyclohexane-1,3-dione is an organic compound with a unique structure that combines a thiolane ring and a cyclohexane-1,3-dione moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiolan-2-ylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with thiolane derivatives under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
2-(Thiolan-2-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.
科学的研究の応用
2-(Thiolan-2-ylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of herbicides.
作用機序
The mechanism of action of 2-(Thiolan-2-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of plant growth and development.
類似化合物との比較
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog that lacks the thiolane ring.
2-(2,2-Dimethylcyclopropyl)-carbonylcyclohexane-1,3-dione: A derivative with a cyclopropyl group instead of a thiolane ring.
Uniqueness
2-(Thiolan-2-ylidene)cyclohexane-1,3-dione is unique due to the presence of both a thiolane ring and a cyclohexane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
62686-88-8 |
|---|---|
分子式 |
C10H12O2S |
分子量 |
196.27 g/mol |
IUPAC名 |
2-(thiolan-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1-6H2 |
InChIキー |
COGSGMSSIIRQIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)C(=C2CCCS2)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


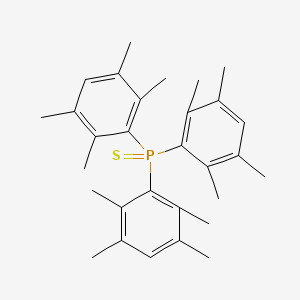
![Methyl 3-bromo-4-oxo-4-[4-(pentyloxy)phenyl]but-2-enoate](/img/structure/B14511713.png)
![3-[(3-Amino-3-oxopropyl)selanyl]propanoic acid](/img/structure/B14511719.png)
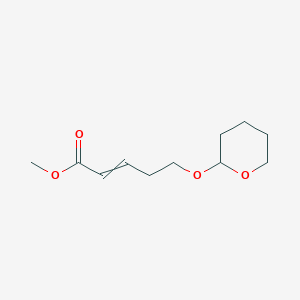
![1,1',1''-{2-[(4-Chlorophenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14511731.png)
![6-[(3,4,5-trimethoxyphenyl)methyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14511737.png)

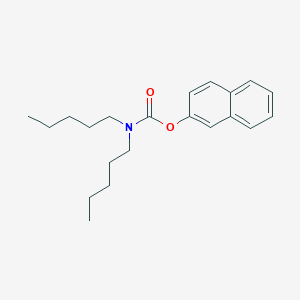
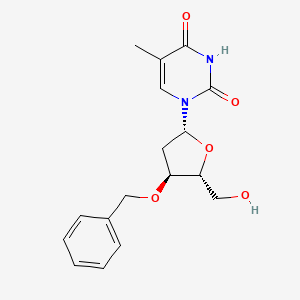
![N-(4-{[(4-Chlorophenyl)carbamothioyl]amino}benzoyl)glycine](/img/structure/B14511752.png)


![S-Pentyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanethioate](/img/structure/B14511763.png)
